3'-Carboethoxy-2-pyrrolidinomethyl benzophenone
Description
Historical Context and Discovery
The discovery and development of this compound can be traced to the broader historical evolution of benzophenone chemistry. Benzophenone, the parent compound of this derivative, was first described in the scientific literature by Carl Graebe of the University of Königsberg in 1874, establishing the foundation for subsequent exploration of diaromatic ketones. The development of functionalized benzophenone derivatives gained momentum throughout the twentieth century as researchers recognized the potential for introducing diverse substituents to modulate biological and photochemical properties.
The specific compound this compound was formally catalogued in chemical databases on February 29, 2008, with its most recent structural and property updates recorded as of May 24, 2025. This timeline indicates that the compound represents a relatively recent addition to the chemical literature, reflecting contemporary advances in synthetic methodology and structure-activity relationship studies. The compound's registration with the Chemical Abstracts Service under the identifier 898774-32-8 provides a standardized reference point for researchers investigating this particular benzophenone derivative.
The synthesis and characterization of this compound occurred during a period of intensive research into benzophenone derivatives for pharmaceutical applications. The late twentieth and early twenty-first centuries witnessed significant advances in understanding how structural modifications to the benzophenone core could influence biological activity, particularly in areas such as anti-inflammatory, anticancer, and antiviral research. This historical context positioned this compound as part of a systematic exploration of structure-activity relationships within the benzophenone family.
Significance in Organic Chemistry Research
The significance of this compound in organic chemistry research stems from its exemplification of several important synthetic and structural principles. The compound demonstrates the successful integration of multiple functional groups within a single molecular framework, specifically combining the photochemically active benzophenone core with electron-donating pyrrolidine and electron-withdrawing ester functionalities. This structural complexity makes it an attractive model system for investigating intermolecular interactions and photochemical processes.
Benzophenone derivatives have established themselves as ubiquitous scaffolds in medicinal chemistry due to their structural versatility and diverse biological applications. The plethora of biological and pharmaceutical applications of naturally occurring benzophenones has prompted researchers to explore methodologies for the construction of this class of compounds and to evaluate their biological activities. Within this context, this compound represents a sophisticated synthetic target that challenges traditional approaches to benzophenone functionalization.
The compound's significance is further enhanced by its potential applications in photochemistry research. Benzophenone and its derivatives serve as important photoinitiators in ultraviolet-curing applications and have been extensively studied for their photophysical properties. The specific substitution pattern in this compound, particularly the presence of the pyrrolidine moiety, introduces opportunities for investigating hydrogen abstraction reactions and radical formation processes that are central to photochemical applications.
Research into benzophenone derivatives has revealed their importance in developing new structural motifs for drug design and medicinal chemistry applications. The structural features present in this compound, including the Mannich base-like pyrrolidinomethyl group, position it within a class of compounds known for diverse biological activities ranging from antimicrobial to anticancer properties.
Classification within Benzophenone Derivatives
This compound occupies a specific position within the hierarchical classification of benzophenone derivatives based on its structural characteristics and functional group arrangement. The compound belongs to the broader category of substituted benzophenones, specifically those containing both ester and amine functionalities. This dual functionalization distinguishes it from simpler benzophenone derivatives and places it among the more structurally complex members of this chemical family.
From a structural perspective, the compound can be classified as a meta-substituted benzophenone derivative, with the carboethoxy group positioned at the 3' position of one aromatic ring and the pyrrolidinomethyl group at the 2 position of the adjacent ring. This substitution pattern creates a distinctive asymmetric molecule that exhibits different electronic and steric properties compared to symmetrically substituted benzophenones.
The presence of the pyrrolidinomethyl substituent classifies this compound within the subset of aminomethyl benzophenone derivatives, also known as Mannich bases when formed through Mannich reactions. Mannich bases derived from benzophenone have demonstrated significant biological activities, including cytotoxic effects against various cancer cell lines and antimicrobial properties. The pyrrolidine ring system specifically contributes to the compound's classification as a nitrogen-containing heterocyclic benzophenone derivative.
The carboethoxy functionality further categorizes the compound among ester-containing benzophenone derivatives. This classification is significant because ester groups can undergo hydrolysis under physiological conditions, potentially serving as prodrug moieties or sites for metabolic transformation. The combination of ester and amine functionalities in a single molecule creates opportunities for diverse chemical reactivity and biological interactions.
Within the context of photochemistry applications, the compound can be classified as a Type II photoinitiator, characterized by its ability to abstract hydrogen atoms from donor molecules upon photoexcitation. This classification is particularly relevant for applications in polymer chemistry and photocuring processes, where benzophenone derivatives serve as essential initiating species.
Nomenclature and Identification Systems
The nomenclature and identification of this compound follows established international standards for chemical naming and registration systems. The compound's systematic International Union of Pure and Applied Chemistry name is ethyl 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate, which provides a detailed description of the molecular structure and connectivity. This systematic name explicitly indicates the presence of an ethyl ester group attached to the 3-position of a benzoate ring, which is connected through a carbonyl linkage to a benzene ring bearing a pyrrolidin-1-ylmethyl substituent at the 2-position.
The Chemical Abstracts Service has assigned the registry number 898774-32-8 to this compound, providing a unique identifier that facilitates database searches and literature retrieval. This CAS number serves as an internationally recognized standard for chemical identification and is essential for regulatory compliance and commercial applications. The compound is also catalogued in the PubChem database under the Compound Identifier 24725244, which provides additional structural and property information.
Several alternative names and synonyms are associated with this compound in chemical databases and literature. These include this compound, 3'-carboethoxy-2-pyrrolidinomethylbenzophenone, and the molecular descriptor code MFCD03842527. The variation in naming conventions reflects different approaches to chemical nomenclature and the evolution of naming systems over time.
| Identification Parameter | Value |
|---|---|
| IUPAC Name | ethyl 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate |
| CAS Registry Number | 898774-32-8 |
| PubChem CID | 24725244 |
| Molecular Formula | C21H23NO3 |
| Molecular Weight | 337.4 g/mol |
| InChI Key | MDCLVCDRTYUDCJ-UHFFFAOYSA-N |
| SMILES Notation | CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3 |
The International Chemical Identifier string for this compound is InChI=1S/C21H23NO3/c1-2-25-21(24)17-10-7-9-16(14-17)20(23)19-11-4-3-8-18(19)15-22-12-5-6-13-22/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3, which provides a standardized representation of the molecular structure that can be processed by chemical software systems. The corresponding InChI Key, MDCLVCDRTYUDCJ-UHFFFAOYSA-N, serves as a condensed hash-based identifier derived from the full InChI string.
The Simplified Molecular Input Line Entry System notation for the compound is CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3, which provides a linear text representation of the molecular structure that can be easily stored and transmitted in database systems. This SMILES notation explicitly shows the connectivity between atoms and allows for computational analysis of molecular properties and structure-activity relationships.
Properties
IUPAC Name |
ethyl 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-25-21(24)17-10-7-9-16(14-17)20(23)19-11-4-3-8-18(19)15-22-12-5-6-13-22/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCLVCDRTYUDCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643640 | |
| Record name | Ethyl 3-{2-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-32-8 | |
| Record name | Ethyl 3-[2-(1-pyrrolidinylmethyl)benzoyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-{2-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
The synthesis generally follows a multi-step pathway involving:
Step 1: Functionalization of benzophenone core
The benzophenone is selectively functionalized at the 3' position to introduce a carboxylic acid or ester precursor group. This can be achieved by Friedel-Crafts acylation or directed ortho-metalation followed by carboxylation.Step 2: Introduction of the pyrrolidinomethyl group at the 2-position
This is commonly done via nucleophilic substitution or reductive amination using pyrrolidine derivatives. The reaction often requires a base such as sodium hydride or potassium carbonate to facilitate substitution.Step 3: Esterification to form the carboethoxy group
The carboxylic acid intermediate is esterified using ethyl chloroformate or by direct esterification under acidic or basic catalysis.
Reaction Conditions
- Solvents : Ethanol, methanol, or aprotic solvents like tetrahydrofuran (THF) are commonly used.
- Catalysts and bases : Acid catalysts (e.g., sulfuric acid) for esterification; bases such as sodium hydride or potassium carbonate for nucleophilic substitution.
- Temperature : Reactions are typically conducted at moderate temperatures (25–80 °C) to optimize yield and minimize side reactions.
- Reaction time : Varies from several hours to overnight depending on the step.
Detailed Synthetic Procedure Example
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Benzophenone derivative + directed ortho-metalation + CO2 | Carboxylation at 3' position to form 3-carboxybenzophenone intermediate | 70–80 |
| 2 | 3-carboxybenzophenone + pyrrolidine + base (NaH or K2CO3) | Nucleophilic substitution to introduce pyrrolidinomethyl at 2-position | 65–75 |
| 3 | Intermediate + ethyl chloroformate + acid catalyst | Esterification to form 3'-carboethoxy group | 80–85 |
Industrial Production Considerations
Industrial scale synthesis likely involves batch reactors with optimized stirring, temperature control, and purification steps such as crystallization or column chromatography to achieve high purity (>99%). The use of greener solvents and catalysts is an area of ongoing research to improve sustainability.
Chemical Reaction Analysis
- Oxidation : The benzophenone core can be oxidized to corresponding carboxylic acids or ketones using oxidants like potassium permanganate or chromium trioxide.
- Reduction : The ketone group can be reduced to alcohols using lithium aluminum hydride or sodium borohydride.
- Substitution : The pyrrolidinomethyl group can be modified by nucleophilic substitution with amines or thiols under basic conditions.
Summary Table of Preparation Methods
| Aspect | Description | Typical Conditions | Yield Range (%) |
|---|---|---|---|
| Starting materials | Benzophenone derivatives, pyrrolidine, ethyl chloroformate | Commercially available or synthesized | N/A |
| Functionalization | Directed ortho-metalation, Friedel-Crafts acylation | 25–80 °C, inert atmosphere | 70–80 |
| Pyrrolidinomethyl introduction | Nucleophilic substitution with base | NaH or K2CO3, ethanol or THF | 65–75 |
| Esterification | Reaction with ethyl chloroformate | Acid catalyst, room temp to 60 °C | 80–85 |
| Purification | Crystallization, chromatography | Solvent-dependent | >99% purity |
Chemical Reactions Analysis
3’-Carboethoxy-2-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
3'-Carboethoxy-2-pyrrolidinomethyl benzophenone is being investigated for its potential therapeutic properties, particularly:
- Anticancer Activity : Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values reported as follows:
- MCF-7 Cells : IC50 ~ 22.54 µM
- A549 Cells : IC50 ~ 5.08 µM
This suggests that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as enzyme inhibition and receptor modulation.
- Antimicrobial Properties : The compound displays antimicrobial activity against several bacterial strains, making it a candidate for antibiotic development. Minimum inhibitory concentrations (MIC) have been determined for various microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings highlight its potential use in developing new antimicrobial agents .
Biological Research
In biological studies, the compound serves as a probe to investigate enzyme interactions and receptor binding. Its ability to modulate enzyme activity can provide insights into metabolic pathways and signal transduction mechanisms within cells.
Industrial Applications
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymers and coatings, enhancing product performance through improved chemical resistance and stability.
Anticancer Efficacy Study
A study evaluated the antiproliferative activity of synthesized derivatives of this compound against multiple cancer cell lines. Results indicated that certain derivatives exhibited enhanced potency, suggesting structure-activity relationships that could inform future drug design efforts.
Mechanistic Insights
Molecular docking studies have elucidated how this compound interacts with target proteins at the molecular level, revealing potential binding sites that could be exploited for therapeutic purposes.
Mechanism of Action
The mechanism of action of 3’-carboethoxy-2-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways involved in its mechanism of action depend on the specific context of its use.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Table 2: Reactivity and Solubility Trends
Biological Activity
3'-Carboethoxy-2-pyrrolidinomethyl benzophenone (CEPMB) is a synthetic compound belonging to the benzophenone family, known for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of CEPMB, supported by research findings and data tables.
Chemical Structure and Properties
The chemical structure of CEPMB features a benzophenone core with a carboethoxy group and a pyrrolidinomethyl substituent. Its unique structure contributes to its biological activity.
Chemical Formula: CHNO
IUPAC Name: this compound
The biological activity of CEPMB is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these proteins, influencing several cellular pathways:
- Enzyme Interaction: CEPMB has been shown to inhibit specific enzymes involved in cell proliferation and apoptosis, potentially leading to anticancer effects.
- Receptor Modulation: The compound may interact with hormone receptors, exhibiting estrogenic or anti-androgenic activities, which could have implications in endocrine disruption studies.
Pharmacological Properties
Research indicates that CEPMB possesses several pharmacological properties:
- Anticancer Activity: Preliminary studies suggest that CEPMB may inhibit tumor growth in various cancer models. For instance, it has been evaluated for its potential effects on mammary tumorigenesis in animal models, showing a modulation of tumor cell proliferation and apoptosis rates .
- Antimicrobial Effects: CEPMB has demonstrated antimicrobial properties against various pathogens, making it a candidate for further development in therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of CEPMB and related compounds:
- In Vitro Studies:
- In Vivo Studies:
-
Comparative Analysis:
- Comparative studies with other benzophenone derivatives highlighted the unique biological profile of CEPMB, particularly its dual action as both an enzyme inhibitor and a potential modulator of hormonal pathways.
Table 1: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3'-Carboethoxy-2-pyrrolidinomethyl benzophenone, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step pathway involving hyper-acytoin condensation or nucleophilic substitution reactions. For example, analogous structures like 2-Carbethoxy-3,4-dicarbomethoxy derivatives were synthesized using ketone intermediates and aziridine precursors under controlled anhydrous conditions . Optimizing reaction efficiency requires monitoring reaction kinetics via NMR or HPLC, adjusting stoichiometry of pyrrolidine derivatives, and using catalytic bases like triethylamine to enhance nucleophilicity.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the benzophenone backbone and substituent positions. Carbon-13 NMR can resolve the carboethoxy group (δ ~165–170 ppm for carbonyl), while proton NMR identifies pyrrolidinomethyl protons (δ ~2.5–3.5 ppm). Complementary techniques include High-Resolution Mass Spectrometry (HRMS) for molecular weight validation and FT-IR to confirm ester (C=O stretch ~1720 cm⁻¹) and tertiary amine groups .
Q. How can researchers ensure purity and stability during storage of this compound?
- Methodological Answer : Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient. Stability testing under varying temperatures (e.g., 4°C vs. ambient) and inert atmospheres (argon/nitrogen) is essential. Monitor degradation using accelerated stability studies with HPLC-UV at 254 nm, referencing benzophenone derivatives known to degrade into carcinogenic byproducts under UV exposure .
Advanced Research Questions
Q. What strategies resolve contradictions in reported toxicity data for benzophenone derivatives?
- Methodological Answer : Discrepancies arise from differences in assay models (e.g., in vitro vs. in vivo) and exposure durations. Address this by standardizing test systems:
- Use immortalized cell lines (e.g., GnRH neurons ) for endocrine disruption assays.
- Cross-validate findings with computational models (e.g., QSAR) to predict metabolite toxicity.
- Compare results across regulatory frameworks (e.g., EPA vs. IARC classifications ).
Q. How can solvatochromic studies inform the solvation behavior of this compound?
- Methodological Answer : Solvatochromism in benzophenone derivatives is influenced by hydrogen bonding and polarity. Use UV-Vis spectroscopy in solvents of varying polarity (e.g., acetonitrile vs. toluene). Analyze shifts in the π→π* transition of the benzophenone moiety (~250–300 nm) to map solvent interactions. Kubo–Anderson function fitting of FT-IR bands (e.g., ν(C=O)) can quantify hydrogen bond lifetimes (~7.7 ps in acetonitrile/water mixtures ).
Q. What advanced chromatographic methods detect trace impurities or degradation products?
- Methodological Answer : Employ GC-MS with derivatization (e.g., silylation) for volatile impurities or LC-MS/MS for polar degradation products. For example, benzophenone-3 analysis in plant extracts achieved a LOQ of 10 mg/kg using GC-MS . For non-volatile byproducts, use HILIC chromatography coupled with charged aerosol detection (CAD) to resolve hydrophilic degradation species.
Q. How does the pyrrolidinomethyl group influence photopolymerization kinetics compared to piperidine analogs?
- Methodological Answer : Compare photoinitiation efficiency using time-resolved ESR or FT-NIR spectroscopy. The pyrrolidine ring’s smaller size and higher ring strain may enhance radical generation rates vs. piperidine derivatives. Benchmark against benzophenone-based photoinitiators in UV-curable resins, measuring gelation times and crosslink density via sol-gel analysis .
Q. What mechanistic insights explain environmental persistence and bioaccumulation risks?
- Methodological Answer : Conduct biodegradation assays (OECD 301F) to assess microbial breakdown. Use LC-HRMS to identify metabolites, focusing on hydrolyzed carboethoxy groups or N-oxidized pyrrolidine rings. Ecotoxicity testing with Daphnia magna or algal models can quantify acute/chronic effects, referencing benzophenone-3’s LC₅₀ values in aquatic organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
